

A Comparative Analysis of the Chemical Properties of 1-Acetylindole and 3-Acetylindole

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Compound of Interest

Compound Name: 1-Acetylindole

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This guide provides a detailed comparative analysis of the chemical properties of **1-acetylindole** and 3-acetylindole. Understanding the distinct characteristics of these constitutional isomers is crucial for their application in synthesis, drug design, and materials science. This document presents a side-by-side comparison of their physical and spectroscopic properties, supported by experimental data and detailed methodologies.

Introduction to 1-Acetylindole and 3-Acetylindole

1-Acetylindole and 3-acetylindole are derivatives of indole, a prominent heterocyclic scaffold in numerous natural products and pharmaceuticals. The position of the acetyl group on the indole ring significantly influences the molecule's electronic properties, reactivity, and physical characteristics. In **1-acetylindole**, the acetyl group is attached to the nitrogen atom of the indole ring, while in 3-acetylindole, it is bonded to the C3 position of the pyrrole ring. This seemingly minor structural difference leads to substantial variations in their chemical behavior.

Comparative Chemical and Physical Properties

The distinct placement of the electron-withdrawing acetyl group in **1-acetylindole** versus 3-acetylindole results in notable differences in their physical properties. These differences are summarized in the table below.

Property	1-Acetylindole	3-Acetylindole
CAS Number	576-15-8[1][2][3]	703-80-0[4]
Molecular Formula	C ₁₀ H ₉ NO[1][2][3]	C ₁₀ H ₉ NO[4]
Molecular Weight	159.18 g/mol [1][2][3]	159.18 g/mol [4]
Physical State	Liquid[3]	Crystalline solid
Melting Point	Not applicable (liquid at room temp.)	188-192 °C
Boiling Point	123-125 °C at 8 mmHg[1][3], 259-262 °C at 760 mmHg[5]	333.9 °C at 760 mmHg
Density	1.387 g/mL at 25 °C[1][3]	Not readily available
Solubility	Soluble in alcohol[5]. Estimated water solubility of 2275 mg/L at 25 °C[5].	Soluble in methanol and DMSO[6][7].
pKa	The acetyl group on the nitrogen atom acts as an electron-withdrawing group, which is expected to decrease the basicity of the nitrogen and increase the acidity of the C-H bonds of the pyrrole ring compared to indole.	The acetyl group at the C3 position is also electron-withdrawing, which is expected to decrease the electron density of the pyrrole ring. The N-H proton remains, and its acidity is expected to be slightly increased compared to indole due to resonance stabilization of the conjugate base.

Spectroscopic Analysis

The structural differences between **1-acetylindole** and 3-acetylindole are clearly reflected in their spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR: In **1-acetylindole**, the absence of the N-H proton signal is a key distinguishing feature. The protons on the pyrrole ring (H2 and H3) are expected to be shifted downfield compared to indole due to the electron-withdrawing effect of the N-acetyl group. For 3-acetylindole, a characteristic N-H proton signal is observed, typically as a broad singlet. The H2 proton is expected to be a singlet and shifted significantly downfield.

^{13}C NMR: The carbonyl carbon of the acetyl group provides a distinct signal in the downfield region for both isomers. For **1-acetylindole**, the carbons of the pyrrole ring (C2 and C3) will show chemical shifts influenced by the N-acetylation. In 3-acetylindole, the C3 carbon will be significantly deshielded due to the direct attachment of the carbonyl group, and the C2 carbon will also be affected.

Infrared (IR) Spectroscopy

The most significant difference in the IR spectra is the presence of an N-H stretching band for 3-acetylindole, typically in the region of $3100\text{--}3500\text{ cm}^{-1}$, which is absent in the spectrum of **1-acetylindole**[6]. Both isomers will exhibit a strong carbonyl (C=O) stretching band, but its position may differ slightly due to the different electronic environments. For 3-acetylindole derivatives, this band is often observed around $1600\text{--}1640\text{ cm}^{-1}$ [6].

Experimental Protocols

Melting Point Determination

The melting point of 3-acetylindole can be determined using a standard capillary melting point apparatus. A small amount of the crystalline sample is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point.

Boiling Point Determination

The boiling point of **1-acetylindole** can be determined by distillation. The liquid is heated in a distillation flask, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point. For high-boiling liquids, vacuum distillation is often employed to prevent decomposition, and the boiling point is reported at a specific pressure.

Solubility Determination

A qualitative assessment of solubility can be performed by adding a small, measured amount of the solute to a specific volume of a solvent at a controlled temperature. The mixture is agitated, and the solubility is determined by visual inspection. For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved solute is determined using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.

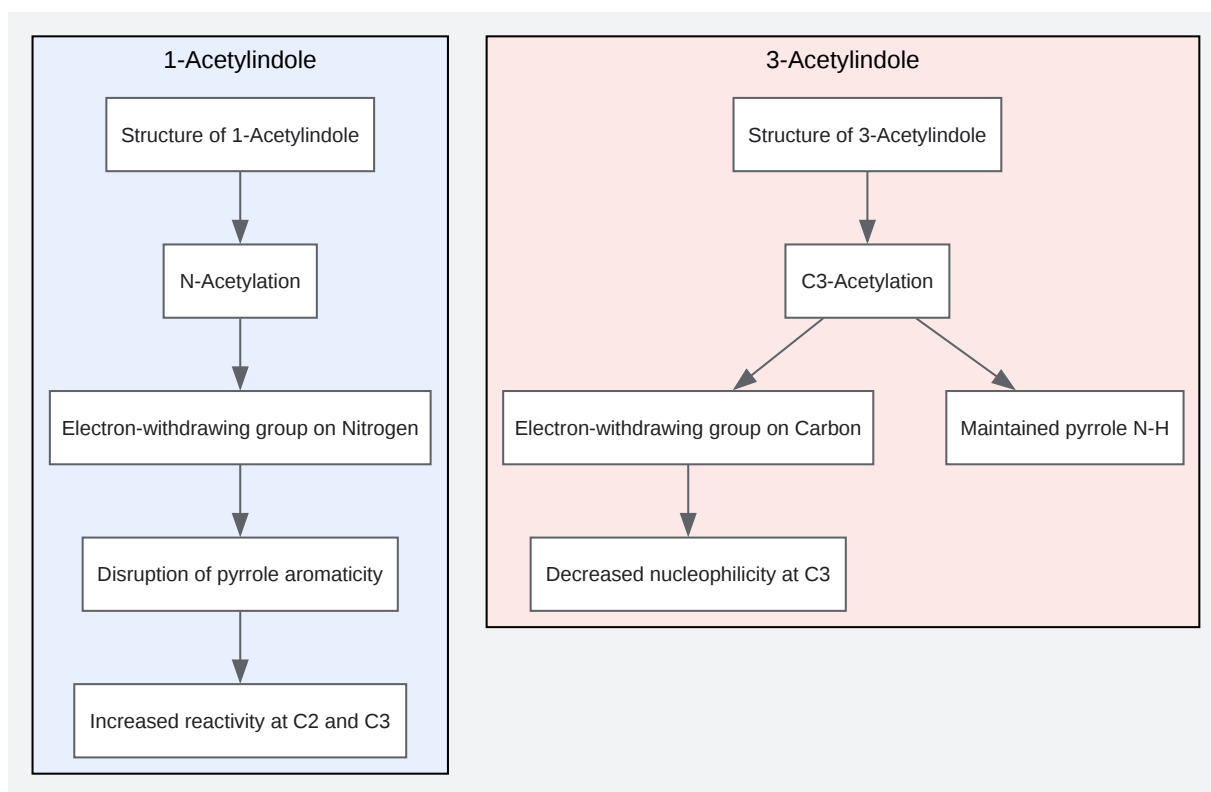
NMR Spectrum Acquisition

To obtain ^1H and ^{13}C NMR spectra, a sample of the compound (typically 5-25 mg for ^1H and 20-100 mg for ^{13}C) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). A small amount of a reference standard, such as tetramethylsilane (TMS), is added. The solution is then transferred to an NMR tube, and the spectrum is acquired on an NMR spectrometer.

IR Spectrum Acquisition

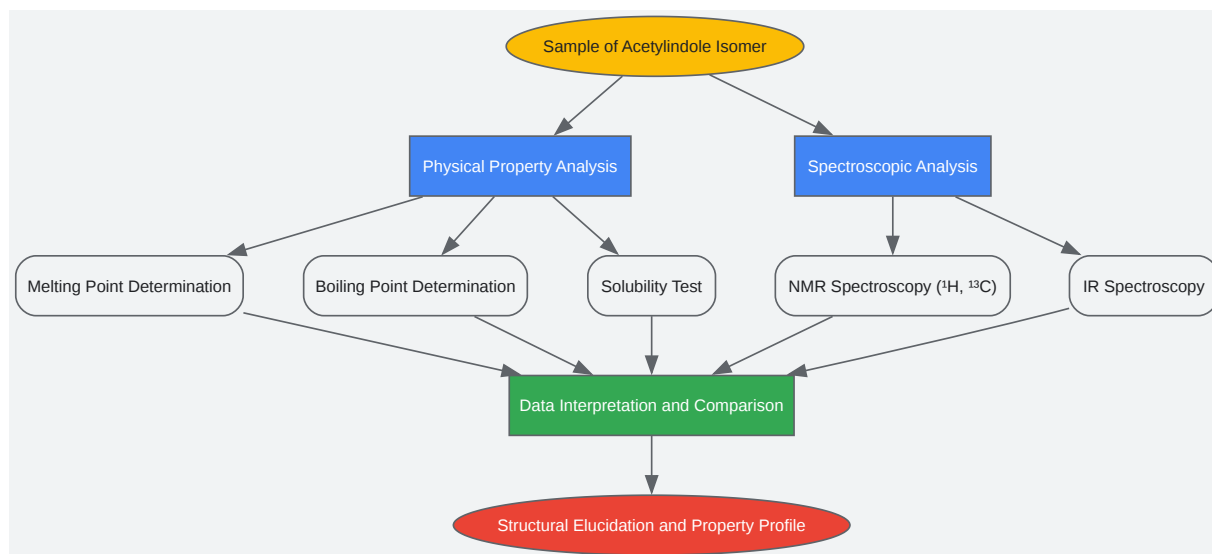
For the liquid **1-acetylintole**, an IR spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For the solid 3-acetylintole, a spectrum can be obtained by preparing a KBr pellet or a Nujol mull. The sample is then placed in the sample holder of an IR spectrometer, and the spectrum is recorded.

Visualizations



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Caption: Structural and electronic differences between **1-acetylimidazole** and 3-acetylimidazole.



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Caption: Experimental workflow for the comparative characterization of acetylindole isomers.

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